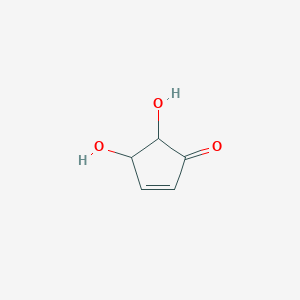![molecular formula C20H40O2 B14240773 [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol CAS No. 350237-59-1](/img/structure/B14240773.png)
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is a chemical compound with the molecular formula C₂₀H₄₀O₂. It is a member of the oxirane family, characterized by the presence of an epoxide group. This compound is known for its unique stereochemistry and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or peracids, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers
Aplicaciones Científicas De Investigación
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol involves its interaction with molecular targets through its epoxide group. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-epoxyphytol
- (2R,3R,7R,11R)-2,3-epoxy-3,7,11,15-tetramethylhexadecanol
Uniqueness
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where such structural features are advantageous .
Propiedades
Número CAS |
350237-59-1 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5)19(15-21)22-20/h16-19,21H,6-15H2,1-5H3/t17-,18-,19?,20?/m1/s1 |
Clave InChI |
DSWPRMYGLZQURA-UVHRUJRTSA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCCC1(C(O1)CO)C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1(C(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


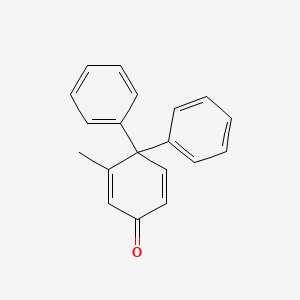
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
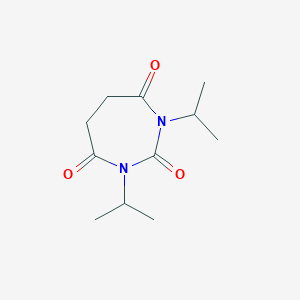
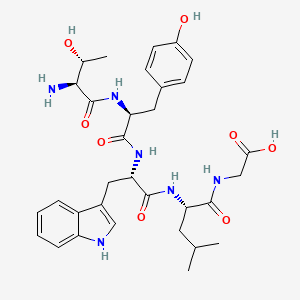
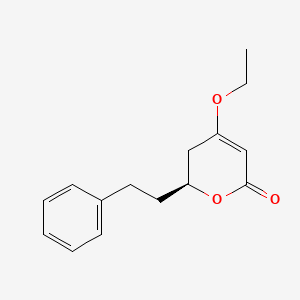


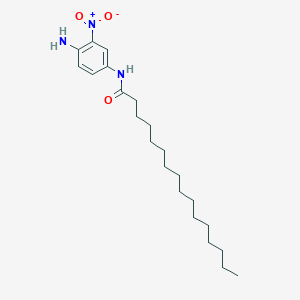
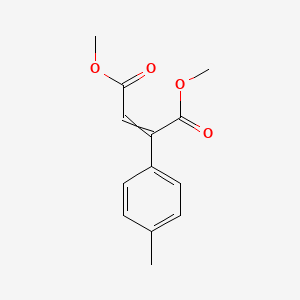
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
